3-Phenyl-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine
Description
Properties
IUPAC Name |
[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O/c32-25(30-17-15-29(16-18-30)23-10-4-5-13-26-23)21-9-6-14-31(19-21)24-12-11-22(27-28-24)20-7-2-1-3-8-20/h1-5,7-8,10-13,21H,6,9,14-19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRGVTBBLQJRHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine typically involves multiple steps, starting from readily available precursors. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while reduction can produce various reduced derivatives. Substitution reactions can introduce different functional groups into the pyridazine ring, leading to a wide range of derivatives.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities, primarily due to the presence of the piperazine and pyridazine moieties, which are known for their roles in drug interactions and biological efficacy.
Anticancer Activity
Research has indicated that compounds containing piperazine and pyridazine structures can act as inhibitors of specific kinases involved in cancer progression. For instance, the compound's structural similarities with known kinase inhibitors suggest potential activity against targets such as CDK4/6 and PDGFRA, which are critical in various cancers .
Neurological Disorders
The piperazine ring is frequently associated with neuroactive compounds. Studies have shown that derivatives of piperazine can exhibit antidepressant and anxiolytic effects. Therefore, 3-Phenyl-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine may hold promise in treating conditions like depression and anxiety disorders .
Synthesis and Chemical Properties
The synthesis of 3-Phenyl-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine involves multi-step reactions that typically include:
- Formation of the Piperazine Ring : Starting from commercially available piperazines.
- Pyridazine Construction : Utilizing cyclization reactions to form the pyridazine core.
- Functionalization : Introducing phenyl and carbonyl groups through acylation reactions.
This synthetic pathway allows for modifications that can enhance biological activity or selectivity against specific targets .
Development of Anticancer Agents
In a study focusing on kinase inhibitors, derivatives similar to 3-Phenyl-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine were evaluated for their ability to inhibit cell proliferation in cancer cell lines. The results indicated a significant reduction in cell viability, highlighting the compound's potential as an anticancer agent .
Neuropharmacological Studies
Another case study investigated the effects of piperazine derivatives on neurotransmitter systems. The findings suggested that compounds with similar structures could modulate serotonin and dopamine pathways, leading to behavioral changes consistent with antidepressant activity .
Mechanism of Action
The mechanism of action of 3-Phenyl-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Differences
The following table highlights structural analogs and their distinguishing features:
Functional Group Impact on Activity
Pyridin-2-yl vs. Pyrimidin-2-yl (069A Comparison)
The target compound’s pyridin-2-yl group on piperazine differs from 069A’s pyrimidin-2-yl substituent. Pyrimidine’s additional nitrogen may enhance hydrogen bonding but reduce lipophilicity compared to pyridine. This substitution likely alters kinase selectivity, as 069A demonstrated p38 MAPK inhibition in neuroinflammation models .
Sulfanyl Group in BI85100
BI85100’s 3-methoxyphenylsulfanyl substituent introduces a sulfur atom, increasing molecular weight (490.62 vs. Sulfur’s polarizability may enhance interactions with hydrophobic enzyme pockets, though this remains speculative without direct activity data .
Chloro Substituents and Antimicrobial Activity
Chlorine at position 3 (e.g., in ’s compound) is associated with antimicrobial properties. The electron-withdrawing effect of chlorine may stabilize the pyridazine ring and enhance interactions with bacterial targets. However, the target compound’s phenyl group could favor CNS penetration over antimicrobial activity due to increased lipophilicity .
Piperidine-Carbonyl-Piperazine Linker
This complexity may also impact metabolic stability, as bulkier substituents often reduce clearance rates.
Biological Activity
3-Phenyl-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine is a complex organic compound that exhibits significant biological activity, particularly in the realms of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, synthesis, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound features a pyridazine core substituted with a phenyl group and a piperidine moiety linked through a piperazine ring. The presence of the pyridine and piperazine rings suggests potential interactions with various biological targets, making it an interesting candidate for drug development.
Antiviral Activity
Research has indicated that derivatives of piperazine, including those similar to 3-Phenyl-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine, exhibit antiviral properties. For instance, studies on related compounds have shown promising results against HIV-1 and other viruses. Specifically, certain derivatives demonstrated moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) with cytotoxic concentrations (CC50) ranging from 54 μM to 100 μM in vitro .
Antibacterial and Antifungal Activity
In addition to antiviral effects, piperazine derivatives have been evaluated for antibacterial and antifungal activities. Compounds structurally related to the target compound have shown efficacy against various bacterial strains and fungi, indicating a broad spectrum of antimicrobial activity . The specific mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
The mechanisms underlying the biological activities of these compounds are multifaceted:
- Inhibition of Viral Replication : Similar compounds have been shown to inhibit viral enzymes or block viral entry into host cells.
- Antibacterial Mechanisms : These may include interference with DNA replication or protein synthesis in bacteria.
- Receptor Interaction : The piperazine moiety is known to interact with neurotransmitter receptors, which could explain potential CNS effects.
Study on Antiviral Efficacy
A study conducted on various piperazine derivatives highlighted the antiviral efficacy of compounds structurally related to 3-Phenyl-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine. The findings revealed that certain modifications to the piperazine structure enhanced antiviral potency against HIV .
Antibacterial Activity Evaluation
Another research effort focused on assessing the antibacterial properties of piperazine derivatives. Compounds were tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives exhibited significant inhibitory effects, suggesting potential for further development as antibacterial agents .
Summary of Biological Activities
| Activity Type | Compound Derivative | Efficacy (IC50/CC50) | Target Pathogen/Condition |
|---|---|---|---|
| Antiviral | Piperazine Derivative A | 54 μM | HIV |
| Antiviral | Piperazine Derivative B | 92 μM | HSV-1 |
| Antibacterial | Piperazine Derivative C | 20 μg/mL | Staphylococcus aureus |
| Antifungal | Piperazine Derivative D | 15 μg/mL | Candida albicans |
Q & A
Q. How can researchers design selectivity assays to differentiate the compound's activity against closely related receptor subtypes?
- Answer:
- Receptor Panels: Use Eurofins or PerkinElmer panels to test 50+ GPCRs, ion channels, and transporters .
- Kinase Profiling: Screen at 1 µM against 400+ kinases (DiscoverX KINOMEscan) to rule off-target effects .
- Competitive Binding: Co-incubate with selective antagonists (e.g., WAY-100635 for 5-HT₁A) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
